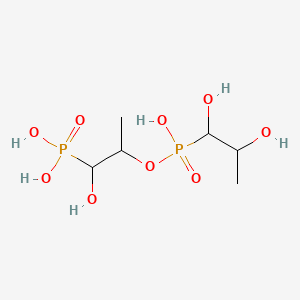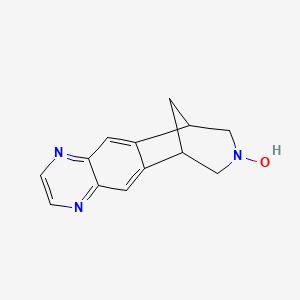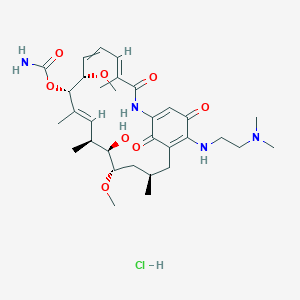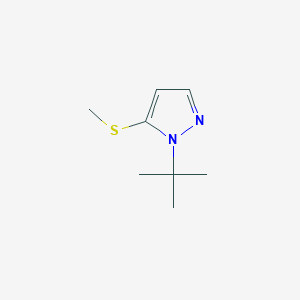
(1-Hydroxy-2-(1,2-dihydroxypropyl)phosphonyl)propylphosphonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hydroxy-2-(1,2-dihydroxypropyl)phosphonyl)propylphosphonic Acid is a chemical compound known for its role as an impurity in fosfomycin, an antibiotic with a broad spectrum of antibacterial activity. Fosfomycin is produced by certain Streptomyces species and is used to treat bacterial infections.
Méthodes De Préparation
The preparation of (1-Hydroxy-2-(1,2-dihydroxypropyl)phosphonyl)propylphosphonic Acid involves synthetic routes that include the reaction of specific phosphonic acid derivatives. The exact synthetic routes and reaction conditions are not widely documented, but it is known that the compound is derived from (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid, which is an impurity of fosfomycin
Analyse Des Réactions Chimiques
(1-Hydroxy-2-(1,2-dihydroxypropyl)phosphonyl)propylphosphonic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not extensively detailed in the literature. the major products formed from these reactions are typically derivatives of the original compound, which may include various phosphonic acid derivatives .
Applications De Recherche Scientifique
This compound is primarily used in scientific research, particularly in the study of fosfomycin and its impurities. It is not used for human treatment, drug development, or other commercial purposes . Its applications in research include studying the pharmacokinetics and pharmacodynamics of fosfomycin, as well as investigating the mechanisms of resistance and the development of resistance during treatment.
Mécanisme D'action
The mechanism of action of (1-Hydroxy-2-(1,2-dihydroxypropyl)phosphonyl)propylphosphonic Acid is closely related to that of fosfomycin. Fosfomycin exerts its antibacterial effects by inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is involved in the first step of bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall synthesis and ultimately bacterial cell death.
Comparaison Avec Des Composés Similaires
(1-Hydroxy-2-(1,2-dihydroxypropyl)phosphonyl)propylphosphonic Acid is unique due to its specific structure and role as an impurity in fosfomycin. Similar compounds include other phosphonic acid derivatives and impurities of fosfomycin, such as (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid . These compounds share similar chemical properties and biological activities but differ in their specific structures and roles in research.
Propriétés
Formule moléculaire |
C6H16O9P2 |
|---|---|
Poids moléculaire |
294.13 g/mol |
Nom IUPAC |
[2-[1,2-dihydroxypropyl(hydroxy)phosphoryl]oxy-1-hydroxypropyl]phosphonic acid |
InChI |
InChI=1S/C6H16O9P2/c1-3(7)5(8)17(13,14)15-4(2)6(9)16(10,11)12/h3-9H,1-2H3,(H,13,14)(H2,10,11,12) |
Clé InChI |
UOWNHWRHZGSYMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(O)P(=O)(O)OC(C)C(O)P(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)



![[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride](/img/structure/B13843518.png)

![[R,S]-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 11-methyl-11-(2-hydroxy-2-methyl) Propylamide Methyl Ester](/img/structure/B13843535.png)
